(S)-2-(Tert-butoxycarbonylamino)-4,4-difluorobutanoic acid
Overview
Description
(S)-2-(Tert-butoxycarbonylamino)-4,4-difluorobutanoic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Tert-butoxycarbonylamino)-4,4-difluorobutanoic acid typically involves the protection of the amino group of an amino acid derivative with a tert-butoxycarbonyl group. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Tert-butoxycarbonylamino)-4,4-difluorobutanoic acid can undergo various chemical reactions, including:
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or oxalyl chloride in methanol
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Deprotection: Removal of the Boc group yields the free amine derivative.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
(S)-2-(Tert-butoxycarbonylamino)-4,4-difluorobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (S)-2-(Tert-butoxycarbonylamino)-4,4-difluorobutanoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(Tert-butoxycarbonylamino)-4-hydroxycyclohexylethanoic acid .
- N-tert-butoxycarbonyl derivatives of amino acids .
Uniqueness
(S)-2-(Tert-butoxycarbonylamino)-4,4-difluorobutanoic acid is unique due to the presence of the difluorobutanoic acid moiety, which imparts distinct chemical properties compared to other Boc-protected amino acids. The fluorine atoms can influence the compound’s reactivity and stability, making it valuable for specific synthetic applications.
Properties
IUPAC Name |
(2S)-4,4-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO4/c1-9(2,3)16-8(15)12-5(7(13)14)4-6(10)11/h5-6H,4H2,1-3H3,(H,12,15)(H,13,14)/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCLBCNDXKDPDT-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692982 | |
Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4,4-difluorobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
467442-20-2 | |
Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4,4-difluorobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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